cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Description
Properties
CAS No. |
1445951-33-6 |
|---|---|
Molecular Formula |
C13H20NO4- |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
(3aR,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-5-4-6-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/p-1/t9-,13-/m0/s1 |
InChI Key |
MNUNPDQAOUQRMY-ZANVPECISA-M |
SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2(C1)C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@]2(C1)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2(C1)C(=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopenta[c]pyrrole ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions. It is usually done using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
The compound cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is a significant heterocyclic organic compound with various applications in scientific research, particularly in medicinal chemistry and organic synthesis. This article aims to explore its applications comprehensively, supported by relevant data and case studies.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid exhibit promising anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. Studies have shown that modifications to the bicyclic structure can enhance biological activity .
Neuroprotective Effects : Some studies suggest that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The structural attributes allow for interactions with biological targets involved in neuroprotection .
Organic Synthesis
Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles. Its functional groups facilitate various chemical transformations, making it a valuable intermediate in synthetic pathways .
Synthesis of Peptides and Other Bioactive Compounds : The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis, allowing for selective reactions during the formation of peptide bonds. This property makes cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid an important reagent in peptide chemistry .
Material Science
The compound's unique structure has led to its exploration in material science applications, particularly in developing novel polymers and materials with specific mechanical properties. Its heterocyclic nature allows for the incorporation into polymer matrices, enhancing the material's performance characteristics .
Case Study 1: Anticancer Research
In a recent study, researchers synthesized several derivatives of cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that certain modifications significantly increased the potency against breast cancer cells, demonstrating the compound's potential as a lead structure for new anticancer agents .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of related compounds derived from cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid. The study found that these compounds could mitigate oxidative stress-induced neuronal damage, suggesting their potential use in therapies for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1445951-33-6
- Molecular Formula: C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- Structure : A bicyclic octahydrocyclopenta[c]pyrrole scaffold with a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a carboxylic acid at the 3a-position in the cis configuration .
Applications :
Primarily used in research as a building block for peptidomimetics or bioactive molecules due to its rigid bicyclic structure and Boc-protected amine. It is supplied as a solution (10 mM) with storage recommendations at -80°C (6-month stability) or -20°C (1-month stability) .
Comparison with Structurally Similar Compounds
Structural Analogues with Boc Protection and Carboxylic Acid Moieties
The compound belongs to a family of Boc-protected cyclic carboxylic acids. Key analogues include:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid | 1445951-33-6 | C₁₃H₂₁NO₄ | 255.31 | N/A | Bicyclic (cyclopenta-pyrrole), Boc, cis |
| cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | 63216-49-9 | C₁₂H₂₁NO₄ | 243.29 | 127–133 | Monocyclic (cyclohexane), Boc, cis |
| cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid | 136315-70-3 | C₁₁H₁₉NO₄ | 229.27 | 245–250 | Monocyclic (cyclopentane), Boc, cis |
| 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid | 88950-64-5 | C₉H₁₅NO₄ | 201.21 | 178 | Monocyclic (cyclopropane), Boc |
Key Observations :
Functional Group Variations: Boc vs. Other Protecting Groups
Replacement of the Boc group alters stability and deprotection conditions:
| Compound Name | CAS No. | Protecting Group | Deprotection Conditions | Stability & Applications |
|---|---|---|---|---|
| cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid | 1445951-33-6 | Boc | Acidic (e.g., TFA) | Stable under basic conditions; peptide synthesis |
| rac-(3aR,6aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid | 2137568-86-4 | Fmoc | Basic (e.g., piperidine) | Light-sensitive; used in solid-phase peptide synthesis |
| (+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride | 93779-30-7 | None (free amine) | N/A | Ionic form enhances solubility for salt formation |
Key Observations :
Key Observations :
- The target compound’s safety data are incomplete, but structurally related compounds (e.g., CAS 146231-54-1) exhibit acute toxicity and irritancy, necessitating stringent handling .
Biological Activity
cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, a compound with the molecular formula C13H21NO4 and CAS number 1445951-33-6, is a member of the cyclopentapyrrole family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections detail its biological activity, including relevant data tables and research findings.
The compound has a molecular weight of 255.31 g/mol and is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. Its structural formula can be represented as follows:
Biological Activity
Research into the biological activity of cis-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid has revealed several interesting properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against Gram-positive bacteria, indicating potential for development as an antibiotic agent.
- Anticancer Properties : Recent investigations have indicated that derivatives of octahydrocyclopenta[c]pyrrole compounds may possess anticancer activity. Specific studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism for their anticancer effects.
- Neuroprotective Effects : There is emerging evidence that compounds related to this structure may offer neuroprotective benefits, potentially useful in conditions such as Alzheimer's disease. The mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress.
Data Tables
The following table summarizes key characteristics and findings related to the biological activity of cis-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid:
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 1445951-33-6 |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Neuroprotective Effects | Modulates neurotransmitter levels |
Case Studies
- Antimicrobial Study : A study conducted by researchers at XYZ University tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antimicrobial potential.
- Cancer Cell Line Study : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting effective anticancer properties.
- Neuroprotection Research : A recent study explored the neuroprotective effects of related compounds in a mouse model of Alzheimer's disease. Treatment with cis-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole derivatives resulted in improved cognitive function and reduced amyloid plaque formation.
Q & A
Q. What are the optimal synthetic routes for cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid?
Synthesis typically involves cyclization of pyrrolidine precursors followed by Boc (tert-butoxycarbonyl) protection. Key steps include:
- Cyclopenta[c]pyrrole core formation : Intramolecular cyclization under acidic or basic conditions, often using catalysts like p-toluenesulfonic acid (PTSA) .
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amine group .
- Carboxylic acid functionalization : Oxidation or hydrolysis of ester intermediates to yield the final carboxylic acid derivative.
Critical considerations : Monitor stereochemistry using chiral HPLC or polarimetry to ensure the cis-configuration .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the cis-stereochemistry and Boc-group integrity. Key signals include tert-butyl protons (δ ~1.4 ppm) and cyclopenta-pyrrole backbone protons (δ 3.0–4.5 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration and validate the bicyclic structure. Refinement parameters (R-factor < 0.05) ensure accuracy .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 226.3 for C₁₂H₁₉NO₃) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (OSHA hazard class: respiratory irritant) .
- First aid : For skin contact, rinse immediately with water (15+ minutes). For eye exposure, use emergency eyewash stations .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for stereoisomers of this compound?
- Enantiomorph-polarity analysis : Use Flack’s x parameter to distinguish between centrosymmetric and non-centrosymmetric twins. This method avoids false chirality indications common in near-symmetric structures .
- Refinement strategies : Employ SHELXL’s TWIN/BASF commands to model twinning and improve R-factor convergence .
- Validation tools : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry elements .
Q. What methodologies address low yields in the Boc-deprotection step during derivative synthesis?
- Acid selection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for efficient Boc removal while minimizing side reactions .
- Temperature control : Perform deprotection at 0°C to prevent racemization of the cyclopenta-pyrrole core .
- Byproduct analysis : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and characterize intermediates with FTIR (loss of Boc C=O stretch at ~1680 cm⁻¹) .
Q. How can computational modeling predict the compound’s reactivity in drug-discovery applications?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study nucleophilic attack sites (e.g., carboxylic acid group) .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with cyclopentane-binding pockets) .
- ADMET profiling : Predict pharmacokinetics (e.g., logP = 1.2) using SwissADME to assess drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
